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Compound of Interest

Compound Name: Pheniramine Maleate

Cat. No.: B000712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Pheniramine Maleate, a first-generation antihistamine. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for obtaining these spectra. This information is crucial for the

identification, characterization, and quality control of Pheniramine Maleate in research and

pharmaceutical development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS

analyses of Pheniramine Maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not fully

available in search

results
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A representative ¹H-NMR spectrum was found, but a detailed table of chemical shifts,

multiplicities, integration, and assignments is not available in the provided search results. The

spectrum from TCI Chemicals shows peaks in the aromatic, aliphatic, and methyl regions,

consistent with the structure of pheniramine.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available in search results

Specific ¹³C NMR chemical shift data for Pheniramine Maleate was not found in the provided

search results.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Interpretation

~3000-2850 C-H stretching (aliphatic)

~1700 C=O stretching (from Maleate)

~1600, ~1480 C=C stretching (aromatic rings)

~1200-1000 C-N stretching

~750-700 Aromatic C-H bending

Note: This is a generalized interpretation based on the functional groups present in

Pheniramine Maleate. A detailed, high-resolution spectrum with specific peak assignments

was not available in the search results. Some data for the related compound

Chlorpheniramine Maleate suggests peaks around 1700 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1600

cm⁻¹ (C=C), and in the C-H stretching and bending regions.[2][3]

Mass Spectrometry (MS)
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m/z Interpretation

241.17
[M+H]⁺ (protonated molecule of Pheniramine

free base)

196.11 Fragment ion

168.08 Fragment ion

167.07 Fragment ion

The mass spectrometry data corresponds to the pheniramine free base (C₁₆H₂₀N₂), which has

a molecular weight of 240.34 g/mol . The data presented is from LC-MS analysis.[4]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are based on standard practices for the analysis of pharmaceutical compounds.[5][6]

[7][8][9]

NMR Spectroscopy
Sample Preparation: A few milligrams of Pheniramine Maleate are dissolved in approximately

0.5-1.0 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d -

CDCl₃).[6] The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz

or higher, is used.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans are typically sufficient, depending on the sample

concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.
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Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to

the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Reference: TMS at 0 ppm or the solvent carbon signal.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of finely ground Pheniramine Maleate powder is mixed with 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar.[10]

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the KBr pellet (without the sample) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
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Sample Preparation: The Pheniramine Maleate salt is typically converted to its free base form

by dissolving it in an alkaline solution and extracting it with an organic solvent (e.g., hexane-n-

amyl alcohol).[11] The organic extract is then concentrated and, if necessary, derivatized

before injection into the GC-MS system.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250-280 °C.

Oven Temperature Program: A temperature gradient is used to separate the components, for

example, starting at 100 °C and ramping up to 280 °C.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.

Scan Mode: Full scan mode to obtain the mass spectrum.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of a

pharmaceutical compound like Pheniramine Maleate.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the major steps in the spectroscopic analysis of a

pharmaceutical compound.
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Relationship between Spectroscopic Data and Molecular Structure

NMR Data IR Data
MS Data
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Caption: A diagram showing the relationship between the molecular structure and the

information obtained from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tcichemicals.com [tcichemicals.com]

2. researchgate.net [researchgate.net]

3. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by
Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC
[pmc.ncbi.nlm.nih.gov]

4. Pheniramine | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]

6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

7. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b000712?utm_src=pdf-body-img
https://www.benchchem.com/product/b000712?utm_src=pdf-custom-synthesis
https://www.tcichemicals.com/US/en/nmr/P2271.pdf
https://www.researchgate.net/figure/UV-spectrum-of-chlorpheniramine-maleate-in-PBS-pH-64-FTIR-Spectroscopy-The-FTIR-spectrum_fig1_261874079
https://pmc.ncbi.nlm.nih.gov/articles/PMC9230739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9230739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9230739/
https://pubchem.ncbi.nlm.nih.gov/compound/Pheniramine
https://www.bruker.com/en/resources/library/application-notes-mr/how-to-use-solid-state-nmr-for-pharmaceutical-analysis.html
https://www.europeanpharmaceuticalreview.com/article/27764/nmr-spectroscopy-quality-control-of-pharmaceutical-products/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7025395/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. azom.com [azom.com]

9. From powder to pill – quality control of pharmaceutical goods – secrets of science
[shimadzu-webapp.eu]

10. drawellanalytical.com [drawellanalytical.com]

11. scispace.com [scispace.com]

To cite this document: BenchChem. [Spectroscopic Profile of Pheniramine Maleate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000712#spectroscopic-data-of-pheniramine-maleate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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